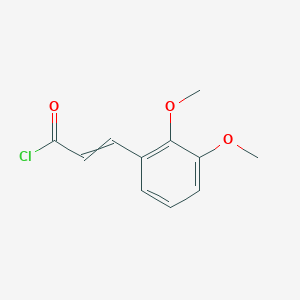![molecular formula C25H27N5O B12571650 2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine CAS No. 578709-86-1](/img/structure/B12571650.png)
2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its acridine core, which is a tricyclic aromatic system, and the presence of an ethoxy group, an ethylamino group, and a diazenyl linkage. These functional groups contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate reagents.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl alcohol and a suitable catalyst.
Diazenyl Linkage Formation: The diazenyl linkage is formed through a diazotization reaction, where an amine group is converted into a diazonium salt, followed by coupling with an appropriate aromatic compound.
Final Assembly: The final compound is assembled by linking the ethylamino group to the acridine core through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl linkage.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxylated derivatives.
Reduction Products: Amines and reduced diazenyl compounds.
Substitution Products: Various substituted acridine derivatives.
Scientific Research Applications
2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diazenyl linkage and aromatic structure allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-N-ethyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine: Similar structure with a methylamino group instead of an ethylamino group.
2-Ethoxy-N-ethyl-6-{(E)-[2-(dimethylamino)phenyl]diazenyl}acridin-9-amine: Contains a dimethylamino group, leading to different chemical properties.
2-Ethoxy-N-ethyl-6-{(E)-[2-(phenylamino)phenyl]diazenyl}acridin-9-amine: Features a phenylamino group, affecting its reactivity and applications.
Uniqueness
The uniqueness of 2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylamino group and diazenyl linkage contribute to its versatility in various reactions and applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
578709-86-1 |
|---|---|
Molecular Formula |
C25H27N5O |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-ethoxy-N-ethyl-6-[[2-(ethylamino)phenyl]diazenyl]acridin-9-amine |
InChI |
InChI=1S/C25H27N5O/c1-4-26-22-9-7-8-10-23(22)30-29-17-11-13-19-24(15-17)28-21-14-12-18(31-6-3)16-20(21)25(19)27-5-2/h7-16,26H,4-6H2,1-3H3,(H,27,28) |
InChI Key |
KCEQXHZFZFQRLK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC=C1N=NC2=CC3=C(C=C2)C(=C4C=C(C=CC4=N3)OCC)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)
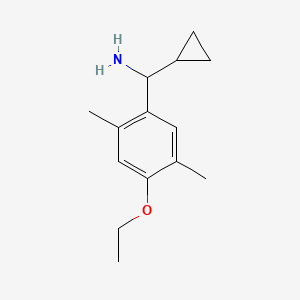
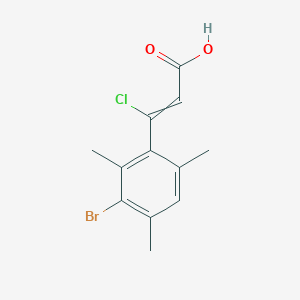
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl-](/img/structure/B12571606.png)
![1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate](/img/structure/B12571615.png)
![6,7-Didehydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B12571617.png)
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)
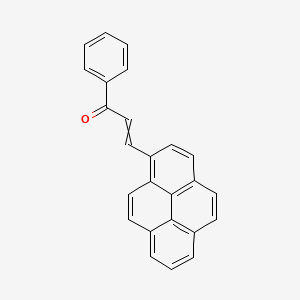
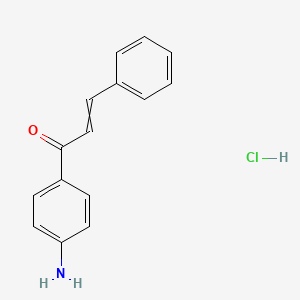
![Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl-](/img/structure/B12571632.png)
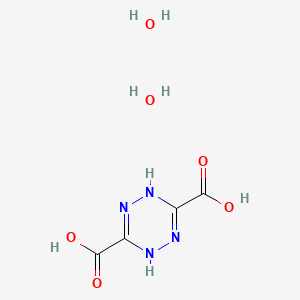
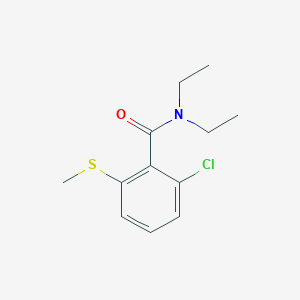
![4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12571654.png)
